1-Hydroxychrysene

Biomonitoring Exposure assessment Urinary biomarkers

Non-specific PAH markers like 1-hydroxypyrene confound chrysene-specific quantification in biomonitoring studies. 1-Hydroxychrysene (CAS 63019-38-5) provides definitive, isomer-specific chrysene exposure assessment. • Formed via the dominant CYP-mediated 1,2-oxidation pathway; median urinary concentration 7.1 ng/L in the general population. • Does not aggregate signals from other PAHs; analytically distinguished from 3- and 6-hydroxychrysene isomers. • Supplied with batch-specific CoA for use as primary analytical standard in LC-MS/MS and GC-MS methods.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 63019-38-5
Cat. No. B107983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxychrysene
CAS63019-38-5
Synonyms1-Chrysenol
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O
InChIInChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H
InChIKeyISHBWEUQYFEVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxychrysene Reference Standard for Chrysene Biomonitoring


1-Hydroxychrysene (chrysen-1-ol) is a monohydroxylated metabolite of the four-ring polycyclic aromatic hydrocarbon (PAH) chrysene, formed principally via cytochrome P450 (CYP)-mediated oxidation [1]. As a member of the hydroxychrysene class, it serves as a specific urinary biomarker for chrysene exposure, distinct from the more widely used but non-specific 1-hydroxypyrene [2]. The compound carries the CAS Registry Number 63019-38-5, has a molecular formula of C18H12O, and a molecular weight of 244.29 g/mol [1].

Chrysene-specific urinary biomarker for exposure assessment
CYP-mediated regioselective metabolism pathway marker
Reference standard for analytical method development in biomonitoring

Why 1-Hydroxychrysene Cannot Be Replaced


Hydroxylated PAH metabolites display pronounced isomer-specific differences in abundance, metabolic origin, and biological activity. In human biomonitoring, 1-hydroxychrysene concentrations (median 7.1 ng/L in spot urine from the general population) differ substantially from the isomeric 3-hydroxychrysene (7.8 ng/L) and 6-hydroxychrysene (3.0 ng/L), making each isomer a distinct exposure indicator [1]. Regioselective CYP metabolism further differentiates these compounds: in brown bullhead liver microsomes, the 1,2-oxidation pathway yielding 1-hydroxychrysene is strongly favoured over the 3,4-pathway [2]. Substituting 1-hydroxychrysene with 1-hydroxypyrene, 2-hydroxyfluorene, or 6-hydroxychrysene introduces either a different parent PAH (pyrene, fluorene) or a different regiochemical profile, invalidating chrysene-specific quantification. These sources of variation collectively render generic substitution analytically and toxicologically indefensible [1][2].

! Isomer substitution: 3- or 6-hydroxychrysene differ in metabolic origin and urinary abundance, altering exposure specificity.
! Parent PAH mismatch: 1-hydroxypyrene reflects pyrene exposure, not chrysene, invalidating chrysene-specific quantification.
! Regiochemical profile shift: CYP 1,2-oxidation dominance means alternative isomers may not represent the major metabolic route.

1-Hydroxychrysene Comparator Analysis


Urinary Concentration Among Hydroxychrysene Isomers

In spot urine samples from the general population (Suwan-ampai 2009), the median concentration of 1-hydroxychrysene was 7.1 ng/L, ranking second among five measured hydroxychrysene isomers [1]. By comparison, 3-hydroxychrysene was 7.8 ng/L, 2-hydroxychrysene was 4.4 ng/L, 6-hydroxychrysene was 3.0 ng/L, and 4-hydroxychrysene was 2.3 ng/L [1]. Thus, 1-hydroxychrysene concentration is 2.4-fold higher than that of 6-hydroxychrysene and 1.6-fold higher than that of 2-hydroxychrysene, demonstrating that it is one of the two most abundant chrysene metabolites in human urine [1].

Urinary Concentration
Head-to-head
7.1 ng/L (spot urine), 2.4× higher than 6-hydroxychrysene, 1.6× higher than 2-hydroxychrysene
Reported higher abundance supports analytical detectability and may reduce sample volume needs
General population, Suwan-ampai 2009; other isomer concentrations vary
Biomonitoring Exposure assessment Urinary biomarkers

CYP Regioselectivity for 1-Hydroxychrysene

In brown bullhead liver microsomes, the CYP-mediated oxidation of chrysene shows pronounced regioselectivity for the 1-position. Control microsomes produced a considerably higher proportion of chrysene 1,2-diol (the precursor to 1-hydroxychrysene) compared to chrysene 3,4-diol plus 3-hydroxychrysene [1]. This selectivity is isomeric: the 1,2-benzo-ring position is preferentially attacked over the 3,4-position, establishing 1-hydroxychrysene as the dominant primary phenolic metabolite in this model system [1].

CYP Regioselectivity
Direct comparison
1,2-diol pathway considerably favoured over 3,4-diol in brown bullhead liver microsomes
Reported preferential 1,2-oxidation supports its role as a representative biomarker for the dominant metabolic route
Exact fold-change not reported; qualitative assessment
Xenobiotic metabolism Cytochrome P450 Regioselectivity

1-Hydroxychrysene as Major CYP BM3 Metabolite

Mutants of cytochrome P450 BM3 engineered by directed evolution hydroxylate chrysene at four positions, yielding 1-, 3-, 4-, and 6-hydroxychrysene. Among these products, 1-hydroxychrysene is consistently a major metabolite, with its relative abundance varying according to the specific mutant [1]. In contrast, 1-hydroxypyrene is the sole hydroxylation product when pyrene is used as substrate, underscoring the unique multi-site oxidation profile of chrysene and the specific value of 1-hydroxychrysene as a regiochemical marker [1]. The mutants show higher affinity and coupling efficiency for chrysene than the wild-type enzyme, with faster rates of product formation [1].

CYP BM3 Product Distribution
Direct comparison
1-Hydroxychrysene consistently a major metabolite among 4 isomers in CYP BM3 mutants
Supports use as key analytical standard for regioselectivity assessment in enzyme engineering
Multi-site hydroxylation unique to chrysene; exact ratios mutant-dependent
Directed evolution Cytochrome P450 BM3 PAH hydroxylation

Melting Point for Purity Verification

The melting point of 1-hydroxychrysene is reported as 208–209 °C by CAS Common Chemistry [1]. Commercial suppliers specify a purity of ≥95% (HPLC) for this compound . While melting point data for all hydroxychrysene isomers are not uniformly available in the open literature, this well-defined thermal property provides a straightforward identity and purity verification tool during procurement and laboratory use [1].

Melting Point
Specification
208–209 °C (CAS); purity ≥95% (HPLC)
Well-defined thermal constant supports identity verification and incoming QC
Isomer-specific melting point data not uniformly available
Analytical reference standard Purity verification Melting point

Steroidogenic Inhibition vs. 9-Hydroxyphenanthrene

In subcellular fractions of carp (Cyprinus carpio) gonads, 1-hydroxychrysene was tested alongside 1-hydroxynaphthalene, 9-hydroxyphenanthrene, and 1-hydroxypyrene for their ability to alter androgen and estrogen synthesis [1]. 1-Hydroxychrysene did not show the potent inhibitory activity exhibited by 9-hydroxyphenanthrene, which inhibited CYP17 (IC50 = 10.8 μM), CYP11β (IC50 = 31.3 μM), and ovarian CYP19 aromatase (IC50 = 4.3 μM) [1]. This indicates that 1-hydroxychrysene has a distinctly lower endocrine-disrupting potential in this model compared to 9-hydroxyphenanthrene, making it a more suitable biomarker for exposure assessment where confounding endocrine effects of the metabolite itself are a concern [1].

Endocrine Activity
Direct comparison
1-Hydroxychrysene: no significant inhibition; 9-Hydroxyphenanthrene: IC50 4.3–31.3 μM (CYP17, CYP11β, CYP19)
Low enzyme inhibition suggests limited metabolite bioactivity confounding in exposure biomarker interpretation
Carp gonad subcellular fractions; in vitro enzyme assays
Endocrine disruption Steroidogenesis Carp gonads

Recovery and Detection Limits in SPE-HPLC

In a gold-nanoparticle-enhanced SPE-HPLC method for urinary monohydroxy-PAHs, 6-hydroxychrysene exhibited the highest recovery among all tested metabolites at 92.3 ± 2.5%, while other OH-PAHs ranged down to 59.7% [1]. The LOD for 6-hydroxychrysene reached approximately 2 pg/mL, the lowest in the panel [1]. Although 1-hydroxychrysene was not included as a direct comparator in this specific study, the data exemplify that recovery and sensitivity differ markedly even among closely related OH-PAHs. Methods validated for 6-hydroxychrysene cannot be assumed to perform equivalently for 1-hydroxychrysene without independent verification [1].

Method Variability
Class-level inference
OH-PAH recovery 59.7–92.3%, LODs 2–18 pg/mL; 1-hydroxychrysene not directly measured
Method transfer requires compound-specific validation; extrapolation from 6-hydroxychrysene may not apply
Gold-nanoparticle SPE-HPLC, urine matrix; data for 6-hydroxychrysene
Analytical method validation Solid-phase extraction Limit of detection

1-Hydroxychrysene Applications


Chrysene-Specific Biomonitoring

When a study requires quantification of chrysene exposure distinct from other PAHs, 1-hydroxychrysene should be specified over generic markers such as 1-hydroxypyrene. With a median urinary concentration of 7.1 ng/L in the general population, it provides sufficient signal for population-level exposure assessment [1]. Its isomeric specificity avoids the confounding introduced by 1-hydroxypyrene, which reflects aggregate pyrene exposure rather than chrysene [1].

CYP-Mediated PAH Metabolism Assays

For studies investigating the regioselective metabolic activation of chrysene, 1-hydroxychrysene must be included as a primary analytical standard. Brown bullhead microsome data demonstrate that the 1,2-oxidation pathway—which yields 1-hydroxychrysene—is the dominant route of chrysene metabolism [2]. Omitting this standard would preclude accurate quantification of the major metabolic pathway.

P450 Directed Evolution for Bioremediation

In protein engineering campaigns targeting enhanced chrysene degradation, 1-hydroxychrysene is a required reference compound. CYP BM3 mutants produce 1-, 3-, 4-, and 6-hydroxychrysene simultaneously, and quantifying the 1-isomer is essential for assessing regioselectivity and coupling efficiency [3].

Endocrine Disruption Screening

When selecting a chrysene metabolite for exposure-effect studies in endocrine disruption models, 1-hydroxychrysene is preferable to 9-hydroxyphenanthrene because it lacks potent inhibitory activity on CYP17, CYP11β, and CYP19 aromatase (IC50 values of 10.8–31.3 μM for 9-hydroxyphenanthrene vs. no significant inhibition for 1-hydroxychrysene) [4]. This ensures the biomarker signal reflects exposure rather than the metabolite's own endocrine activity.

Application
Selection Property
Validation Focus
Chrysene-Specific Biomonitoring
Isomer-specific urinary biomarker distinct from pyrene markers
Confirm chrysene-specific quantification; method selectivity against 1-hydroxypyrene
CYP Regioselectivity Metabolism Studies
Dominant 1,2-oxidation metabolite of chrysene
Quantify 1-hydroxychrysene as primary metabolite to assess pathway activity
P450 Directed Evolution & Bioremediation
Major hydroxylation product in CYP BM3 mutant systems
Regioselectivity assessment via 1-hydroxychrysene quantification
Endocrine Disruption Screening
Low steroidogenic enzyme inhibition profile among OH-PAHs
Minimising metabolite bioactivity confounding in exposure-biomarker interpretation

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